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Application Note for Researchers, Scientists, and Drug Development Professionals

SOM3355 is an investigational therapeutic agent with a novel, multimodal mechanism of action

being evaluated for the treatment of hyperkinetic movements, particularly chorea associated

with Huntington's disease. This document provides a detailed overview of the dosages and

protocols utilized in the Phase 2 clinical trials of SOM3355, intended to guide researchers and

professionals in the field of drug development.

Mechanism of Action
SOM3355 exhibits a dual mechanism of action. It functions as a selective β1-adrenergic

antagonist and an inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).

[1][2][3][4] This combined activity modulates adrenergic signaling and presynaptic packaging

and release of monoamine neurotransmitters, which is thought to contribute to the reduction of

involuntary movements.[3]

Phase 2 Clinical Trial Dosage Summary
Two key Phase 2 clinical trials have investigated the efficacy and safety of SOM3355 in

patients with Huntington's disease: a Phase 2a proof-of-concept study (SOMCT02) and a

subsequent Phase 2b study (SOMCT03). The dosages administered in these trials are

summarized below.
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Clinical Trial Phase Trial Identifier Dosage Arms
Administration
Route

Phase 2a
SOMCT02

(NCT03575676)
100 mg twice daily Oral capsules

200 mg twice daily Oral capsules

Placebo Oral capsules

Phase 2b
SOMCT03

(NCT05475483)

400 mg/day (200 mg

twice daily)
Oral tablets

600 mg/day (300 mg

twice daily)
Oral tablets

Placebo Oral tablets

Experimental Protocols
Phase 2a Clinical Trial (SOMCT02)
The Phase 2a trial was a proof-of-concept, randomized, double-blind, placebo-controlled,

crossover study.[5]

Study Design:

Participants: 32 adult patients with chorea related to Huntington's disease.[6][7]

Structure: The study consisted of two arms with four sequential 6-week treatment periods.

Group A: Received 100 mg of SOM3355 twice daily for six weeks, followed by 200 mg of

SOM3355 twice daily for six weeks, then a return to 100 mg twice daily for six weeks, and

finally a placebo twice daily for the last six weeks.[6]

Group B: Received a placebo for the initial six weeks, followed by the same sequence of

active treatment as Group A.[6]

Primary Endpoint: The main goal was to assess the proportion of patients who experienced a

reduction of at least two points in the Unified Huntington's Disease Rating Scale's total
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maximal chorea (UHDRS-TMC) score during any active treatment period compared to the

placebo period.[6]

Secondary Endpoints: Included changes in physician and patient-reported global health

measures, other motor domains of the UHDRS, and quality of life.[6]

Inclusion Criteria (Abbreviated):

Age ≥ 18 years.[8]

Confirmed diagnosis of Huntington's disease with a specified number of HTT gene CAG

repeats.[8]

Presence of chorea.

Exclusion Criteria (Abbreviated):

History of alcohol or substance abuse within the previous 12 months.[8]

Certain cardiovascular conditions such as cardiogenic shock, congestive heart failure, and

severe sinus bradycardia.[8]

Participation in another investigational drug trial within 30 days.[8]

Phase 2b Clinical Trial (SOMCT03)
The Phase 2b trial was an international, multicenter, double-blind, randomized, placebo-

controlled study designed to further assess the efficacy and safety of two different doses of

SOM3355.[9]

Study Design:

Participants: A total of 140 patients with Huntington's disease suffering from chorea were

randomized into three parallel arms.[2]

Treatment Arms:

Placebo[2]
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SOM3355 400 mg/day[2]

SOM3355 600 mg/day[2]

Duration: The treatment period was 12 weeks.[9][10]

Primary Endpoint: The primary outcome was the change from baseline in the Total Maximal

Chorea (TMC) score of the UHDRS at the end of the treatment period.[10]

Secondary Endpoints: Included the proportion of patients achieving a UHDRS-TMC score

drop of two points or more, and changes in global impression of change scales.[2]

Inclusion Criteria (Abbreviated):

Age ≥ 21 years.[11]

Confirmed diagnosis of Huntington's Disease with ≥36 HTT gene CAG repeats.[11][12]

UHDRS Total Maximal Chorea (TMC) score ≥10.[11][12]

UHDRS Total Functional Capacity (TFC) ≥7.[11][12]

Exclusion Criteria (Abbreviated):

Juvenile onset of Huntington's disease symptoms (prior to age 21).[11][12]

Use of other VMAT2 inhibitors or antichoreic treatments.[11][12]

Severe hepatic or renal impairment.[12]
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Caption: Mechanism of action of SOM3355.

Experimental Workflow for Phase 2b Clinical Trial
(SOMCT03)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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